Ethene;furan-2,5-dione

Catalog No.
S599954
CAS No.
9006-26-2
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethene;furan-2,5-dione

CAS Number

9006-26-2

Product Name

Ethene;furan-2,5-dione

IUPAC Name

ethene;furan-2,5-dione

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C4H2O3.C2H4/c5-3-1-2-4(6)7-3;1-2/h1-2H;1-2H2

InChI Key

YYXLGGIKSIZHSF-UHFFFAOYSA-N

SMILES

C=C.C1=CC(=O)OC1=O

Synonyms

ethylene-maleic anhydride copolymer

Canonical SMILES

C=C.C1=CC(=O)OC1=O

Synthesis and Characterization:

2,5-Furandione, polymer with ethene (EMA-co-E), also known as Ethylene Maleic Anhydride Copolymer, is a synthetic polymer formed by the copolymerization of ethylene (ethene) and maleic anhydride (2,5-furandione). Its synthesis typically involves free radical polymerization using various initiators and reaction conditions []. Researchers have employed different techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and gel permeation chromatography (GPC) to characterize the chemical structure, composition, and molecular weight of EMA-co-E [, ].

Drug Delivery Systems:

EMA-co-E has been explored as a promising material for designing drug delivery systems due to its unique properties. Its maleic anhydride groups can be readily modified to attach various functional groups, allowing researchers to conjugate therapeutic agents or targeting moieties []. Additionally, EMA-co-E can self-assemble into nanoparticles, which can encapsulate drugs and improve their solubility and bioavailability [].

Tissue Engineering Scaffolds:

The biocompatibility and degradability of EMA-co-E make it a potential candidate for developing tissue engineering scaffolds. Researchers have investigated its use in creating scaffolds for bone, cartilage, and other tissue regeneration applications [, ]. The presence of maleic anhydride groups allows for surface modification to enhance cell adhesion and proliferation, crucial for tissue formation.

Other Research Applications:

EMA-co-E is also being explored for various other research applications, including:

  • Bioadhesives: Modifying EMA-co-E can lead to the development of biocompatible adhesives for use in medical applications.
  • Antimicrobial coatings: By incorporating antimicrobial agents into EMA-co-E, researchers are exploring its potential for developing surfaces with antimicrobial properties.
  • Environmental remediation: Studies suggest that EMA-co-E can be used for the adsorption and removal of heavy metals from contaminated water.

Ethene;furan-2,5-dione, commonly known as maleic anhydride, is a cyclic dicarboxylic anhydride with the molecular formula C4H2O3C_4H_2O_3. It is characterized by its unique structure, which consists of a furan ring with two carbonyl groups. This compound is a colorless to white crystalline solid that has a pungent odor and is highly reactive, particularly with nucleophiles due to the electrophilic nature of its carbonyl groups. Ethene;furan-2,5-dione is soluble in organic solvents and reacts vigorously with water, forming maleic acid.

Due to its anhydride functional groups. Key reactions include:

  • Hydrolysis: Upon reaction with water, it hydrolyzes to form maleic acid.
  • Diels-Alder Reactions: It can act as a dienophile in Diels-Alder cycloaddition reactions with conjugated dienes.
  • Michael Addition: Nucleophiles can add to the electrophilic carbonyls, leading to various substituted products.
  • Polymerization: Ethene;furan-2,5-dione can undergo copolymerization with alkenes such as ethylene and propylene, forming copolymers that are used in various industrial applications .

Ethene;furan-2,5-dione exhibits several biological activities. It has been studied for its potential applications in pharmaceuticals due to its ability to modify proteins and nucleic acids. The compound's reactivity allows it to form adducts with biological macromolecules, which can lead to cytotoxic effects. Research indicates that it may have anti-inflammatory properties and could be involved in the modulation of certain enzymatic activities .

Ethene;furan-2,5-dione can be synthesized through several methods:

  • Oxidation of Furan: Furan can be oxidized using various oxidizing agents to yield furan-2,5-dione.
  • Dehydration of Maleic Acid: Maleic acid can be dehydrated under heat or vacuum conditions to produce ethene;furan-2,5-dione.
  • Catalytic Processes: Advanced catalytic methods involving transition metals have been developed for the efficient synthesis of this compound from renewable resources .

Ethene;furan-2,5-dione has diverse applications across various industries:

  • Chemical Intermediates: It serves as a precursor for the synthesis of resins, plastics, and other chemical compounds.
  • Pharmaceuticals: Its ability to modify biomolecules makes it valuable in drug development.
  • Agricultural Chemicals: It is used in the manufacture of agrochemicals and pesticides.
  • Food Industry: Ethene;furan-2,5-dione is utilized as a flavoring agent and preservative in food products .

Studies on the interactions of ethene;furan-2,5-dione with other molecules have revealed significant insights into its reactivity and potential toxicity. For instance:

  • Reactivity with Amines: The compound readily reacts with amines to form amide derivatives, which can have varying biological activities.
  • Environmental Impact: Research indicates that it can degrade in atmospheric conditions, leading to secondary pollutants that may affect air quality .

Ethene;furan-2,5-dione shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Maleic AcidC4H4O4Hydrolysis product of ethene;furan-2,5-dione; less reactive.
Fumaric AcidC4H4O4Cis-isomer of maleic acid; used in food industry.
Succinic AnhydrideC4H4O3Related cyclic anhydride; less reactive than ethene;furan-2,5-dione.
2-HydroxymethylfuranC6H6O3A furan derivative with hydroxymethyl group; used in synthesis.

Ethene;furan-2,5-dione's unique reactivity profile sets it apart from these compounds due to its ability to form stable adducts and participate in polymerization reactions more readily than its analogs .

GHS Hazard Statements

Aggregated GHS information provided by 1378 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 40 of 1378 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1338 of 1378 companies with hazard statement code(s):;
H315 (97.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

9006-26-2

Use Classification

Cosmetics -> Binding; Film forming

General Manufacturing Information

2,5-Furandione, polymer with ethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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